molecular formula C22H29N3O4 B2821661 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea CAS No. 1448129-23-4

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea

Cat. No.: B2821661
CAS No.: 1448129-23-4
M. Wt: 399.491
InChI Key: ZPJJJPBRMQVTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is a urea derivative characterized by two distinct substituents: a 3,4-dimethoxybenzyl group and a 4-(4-methoxypiperidin-1-yl)phenyl group.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-27-19-10-12-25(13-11-19)18-7-5-17(6-8-18)24-22(26)23-15-16-4-9-20(28-2)21(14-16)29-3/h4-9,14,19H,10-13,15H2,1-3H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJJJPBRMQVTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzyl Intermediate: The benzyl group is first synthesized by reacting 3,4-dimethoxybenzaldehyde with a suitable reducing agent to form 3,4-dimethoxybenzyl alcohol.

    Piperidinyl Group Introduction: The piperidinyl group is introduced by reacting 4-(4-methoxypiperidin-1-yl)phenylamine with an appropriate coupling reagent.

    Urea Formation: The final step involves the reaction of the benzyl intermediate with the piperidinyl intermediate in the presence of a urea-forming reagent, such as phosgene or a phosgene substitute, under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    Pathway Involvement: Modulating signaling pathways involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Substituent Variations

  • Pyridine vs. Piperidine Substitutions: 1-(3,4-dimethoxyphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (CAS 332412-61-0) replaces the methoxypiperidine group with a pyridinylmethyl substituent . The pyridine ring introduces aromaticity and reduced basicity compared to the methoxypiperidine, which may alter pharmacokinetics (e.g., membrane permeability) .

Urea Backbone Modifications

  • 1-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]phenyl}-3-[3-(trifluoromethyl)phenyl]urea (7n) () retains the urea core but incorporates a trifluoromethylphenyl group, increasing lipophilicity and metabolic stability compared to the methoxypiperidine-containing target compound .

Table 1: Key Physical Properties of Selected Urea Derivatives

Compound Name Melting Point (°C) Yield (%) Key Substituents Reference
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea Not reported Not reported 4-Methoxypiperidine, 3,4-dimethoxybenzyl N/A
1-(3,4-dimethoxyphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (CAS 332412-61-0) Not reported Not reported Pyridinylmethyl, 3,4-dimethoxyphenyl
1-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]phenyl}-3-[3-(trifluoromethyl)phenyl]urea (7n) 158–159 41.5 Trifluoromethylphenyl, pyridinylmethoxy
1-(3,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)urea Not reported Not reported Dichlorophenyl, methylpyridinyl
  • Synthetic Challenges : Piperidine-containing derivatives often require multi-step synthesis, including nucleophilic substitution or reductive amination for methoxy group introduction . Pyridine analogs (e.g., CAS 332412-61-0) may involve Suzuki-Miyaura coupling for aryl-aryl bond formation .

Enzyme Inhibition and Receptor Binding

  • COX-2 Selectivity : Compounds like 3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4g) () demonstrate that dimethoxyphenyl groups enhance COX-2 inhibition through hydrophobic interactions. The target compound’s methoxypiperidine may further improve selectivity by engaging hydrogen bonding with polar residues .
  • Antiangiogenic Activity : Pyridazine-containing ureas (e.g., 11c–11f in ) exhibit antiangiogenic effects, suggesting that the target compound’s methoxypiperidine could modulate similar pathways (e.g., VEGF inhibition) .

Pharmacokinetic Considerations

  • Solubility : Methoxypiperidine’s basic nitrogen may improve aqueous solubility compared to pyridine analogs, which lack protonation sites at physiological pH .
  • Metabolic Stability : Trifluoromethyl groups (e.g., in compound 7n) resist oxidative metabolism, whereas the methoxypiperidine’s ether linkage may undergo slower degradation compared to ester or amide groups .

Biological Activity

1-[(3,4-dimethoxyphenyl)methyl]-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including methoxy-substituted phenyl groups and a piperidinyl moiety, suggest a diverse range of interactions with biological targets.

Chemical Structure

The compound's IUPAC name is this compound, with the molecular formula C22H29N3O4C_{22}H_{29}N_{3}O_{4} and a molecular weight of approximately 399.49 g/mol. The structure includes:

  • Benzyl group : Substituted with methoxy groups.
  • Piperidinyl group : Enhances the compound's interaction potential.
  • Phenylurea moiety : Known for various biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit or activate various enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular responses.
  • Signaling Pathway Modulation : The compound may affect signaling pathways related to cell growth, apoptosis, or immune responses.

Biological Activities

Research has indicated several potential biological activities for this compound:

Anticancer Properties

Studies have explored the compound's efficacy against various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects on human cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural components may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes associated with cancer metabolism and immune modulation. For example, research on IDO1 (indoleamine 2,3-dioxygenase 1) inhibitors has highlighted similar phenyl urea derivatives that show significant inhibitory activity against this enzyme, which plays a role in tumor immune evasion .

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, it's useful to compare it with other phenyl urea derivatives:

Compound NameStructure FeaturesBiological Activity
1-(3,4-Dimethoxybenzyl)-3-(4-aminophenyl)ureaLacks piperidinyl groupModerate anticancer activity
1-(3,4-Dimethoxybenzyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)thioureaContains thiourea instead of ureaReduced enzyme inhibition

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of various phenyl urea derivatives found that modifications in the piperidinyl group significantly influenced cytotoxicity against breast cancer cells. The tested compound demonstrated IC50 values lower than those of traditional chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was assessed against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting potential as a lead for antibiotic development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.